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Cat. No.: B12377415 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of Neladalkib (NVL-

655) against anaplastic lymphoma kinase (ALK) fusion proteins and their resistance mutations.

The information presented herein is a synthesis of publicly available preclinical data, intended

to provide a comprehensive resource for the scientific community.

Introduction to Neladalkib (NVL-655)
Neladalkib is an investigational, fourth-generation, selective, and brain-penetrant ALK tyrosine

kinase inhibitor (TKI).[1][2] It has been rationally designed to address the clinical limitations of

previous ALK inhibitors by demonstrating broad activity against various ALK fusions, activating

mutations, and key single and compound resistance mutations that emerge during therapy.[3]

[4] A critical design feature of Neladalkib is its high selectivity for ALK over the structurally

related tropomyosin receptor kinase (TRK) family, aiming to minimize the TRK-related

neurological adverse events observed with less selective inhibitors.[1][3]

Biochemical and Cellular Potency
Neladalkib has demonstrated potent inhibitory activity against wild-type ALK and a

comprehensive panel of clinically relevant ALK fusion variants and resistance mutations in both

biochemical and cellular assays.

Activity against ALK Fusion Proteins
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Neladalkib potently inhibits the growth of cell lines expressing common ALK fusion proteins,

including variants of EML4-ALK and NPM1-ALK.

Cell Line ALK Fusion Variant IC50 (nM)

MGH048-1 EML4–ALK v1 0.3

MGH064-1 EML4–ALK v2 1.6

MGH026-1 EML4–ALK v3 1.1

Karpas299 NPM1–ALK 2.0

Data sourced from Probechem

Biochemicals product

information.[2]

Activity against ALK Resistance Mutations
A key feature of Neladalkib is its potent activity against a wide spectrum of ALK mutations

known to confer resistance to first-, second-, and third-generation TKIs. This includes the highly

resistant G1202R mutation and various compound mutations.
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ALK Mutation Status IC50 (nM)

Wild-Type ALK 0.9 - 2.8

Single Mutations

T1151insT, T1151M, L1152R, C1156Y 0.9 - 6.8

I1171N, I1171S, I1171T, F1174L, F1174S 0.9 - 6.8

V1180L, L1198F, G1202R, D1203N, S1206R,

R1275Q
0.9 - 6.8

G1196M, G1269A, G1269S 11 - 79

Compound Mutation

G1202R/L1196M 1.8

Data compiled from MedchemExpress and

Probechem Biochemicals product information.

[2][5]

Mechanism of Action and Cellular Effects
Neladalkib functions as an ATP-competitive inhibitor of the ALK kinase domain. By blocking

the phosphorylation of ALK and its downstream signaling effectors, Neladalkib effectively

suppresses oncogenic signaling pathways.

Inhibition of ALK Signaling Pathway
ALK fusion proteins lead to constitutive activation of the kinase, which in turn activates several

downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. These

include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Neladalkib's inhibition of ALK

autophosphorylation blocks the initiation of these pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.probechem.com/products_NVL-655.html
https://www.medchemexpress.com/neladalkib.html
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane
Cytoplasm

ALK Fusion Protein
(e.g., EML4-ALK)

p-ALK

Autophosphorylation

Neladalkib

Inhibition

RAS PI3K JAK

RAF AKT

STAT

MEK

mTOR

Gene Expression
(Proliferation, Survival, Angiogenesis)

ERK

Transcription Factors

Click to download full resolution via product page

Caption: ALK signaling pathway and the inhibitory action of Neladalkib.
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Induction of Apoptosis
In cellular assays, Neladalkib treatment of ALK-positive cancer cells leads to the induction of

apoptosis. This is evidenced by the increased activation of effector caspases, such as

caspase-3 and caspase-7, and a reduction in the proportion of cells in the S-phase of the cell

cycle in cell lines like NCI-H3122.[5]

Experimental Protocols
The following sections describe representative methodologies for the in vitro evaluation of

Neladalkib's activity. These protocols are based on standard laboratory procedures for kinase

inhibitor characterization.

Biochemical Kinase Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of Neladalkib on the enzymatic activity of

purified ALK kinase domains.
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Reaction Detection

Recombinant ALK Enzyme
(WT or Mutant)

Incubate ALK Enzyme
with Neladalkib

Serial Dilutions
of Neladalkib

Add ATP and
Peptide Substrate

Allow Kinase
Reaction to Proceed Stop Reaction

Detect Signal
(e.g., Luminescence,

Fluorescence)
Calculate IC50 Value

Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase inhibition assay.

Reagents and Materials:

Recombinant human ALK kinase domain (wild-type or mutant).

Neladalkib stock solution (e.g., 10 mM in DMSO).

Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).
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ATP solution.

Synthetic peptide substrate for ALK.

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

384-well assay plates.

Procedure:

1. Prepare serial dilutions of Neladalkib in kinase buffer.

2. Add a fixed amount of recombinant ALK enzyme to each well of the assay plate, followed

by the diluted Neladalkib or DMSO (vehicle control).

3. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor

binding.

4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

6. Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

7. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

8. Calculate the percent inhibition for each Neladalkib concentration relative to the vehicle

control and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (Representative
Protocol)
This assay measures the effect of Neladalkib on the viability and proliferation of ALK-

dependent cancer cell lines.

Reagents and Materials:
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ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299).

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and

antibiotics.

Neladalkib stock solution.

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT).

96-well clear or white-walled tissue culture plates.

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Prepare serial dilutions of Neladalkib in the cell culture medium.

3. Remove the existing medium from the cells and add the medium containing the various

concentrations of Neladalkib or DMSO (vehicle control).

4. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

5. Add the cell viability reagent to each well according to the manufacturer's protocol.

6. After a short incubation, measure the signal (luminescence or absorbance) using a plate

reader.

7. Calculate the percent viability for each concentration relative to the vehicle control and

determine the EC50 value.

Western Blot for ALK Phosphorylation (Representative
Protocol)
This method is used to confirm that Neladalkib inhibits the autophosphorylation of the ALK

fusion protein within the cell.
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Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
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Reagents and Materials:

ALK-positive cells.

Neladalkib.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% BSA in TBST).

Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin).

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

Procedure:

1. Plate ALK-positive cells and allow them to grow to 70-80% confluency.

2. Treat the cells with various concentrations of Neladalkib for a short period (e.g., 2-4

hours).

3. Wash the cells with ice-cold PBS and lyse them on ice.

4. Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

5. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

6. Separate the proteins by SDS-PAGE and transfer them to a membrane.
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7. Block the membrane with blocking buffer for 1 hour at room temperature.

8. Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at

4°C.

9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

10. Wash the membrane again, apply the ECL substrate, and visualize the protein bands

using a chemiluminescence imaging system.

11. The membrane can be stripped and re-probed for total ALK and a loading control like β-

actin to ensure equal protein loading.

Apoptosis Assay (Caspase-Glo 3/7 Assay -
Representative Protocol)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.

Reagents and Materials:

ALK-positive cells.

Neladalkib.

Caspase-Glo® 3/7 Assay kit (Promega).

White-walled 96-well plates.

Procedure:

1. Seed cells in a white-walled 96-well plate and treat with serial dilutions of Neladalkib as

described in the cell viability protocol.

2. Incubate for a specified time (e.g., 24-48 hours).

3. Allow the plate to equilibrate to room temperature.
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4. Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

5. Add the reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell

culture).

6. Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected

from light.

7. Measure the luminescence using a plate reader. An increase in luminescence indicates

higher caspase-3/7 activity and apoptosis.

Summary and Conclusion
The in vitro data for Neladalkib (NVL-655) characterize it as a highly potent and selective

inhibitor of ALK. Its comprehensive activity against a wide array of ALK fusion proteins and

clinically relevant resistance mutations, including the challenging G1202R and compound

mutations, distinguishes it from previous generations of ALK inhibitors.[3][4][5] The mechanism

of action, involving direct inhibition of ALK phosphorylation and subsequent induction of

apoptosis in ALK-dependent cancer cells, provides a strong rationale for its ongoing clinical

development. The representative protocols provided in this guide offer a framework for the

preclinical evaluation of Neladalkib and similar kinase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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